N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-4-[[2-(2-chloroethyl)benzoyl]amino]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrClN3O2/c22-16-5-7-17(8-6-16)25-21(28)26-13-10-18(11-14-26)24-20(27)19-4-2-1-3-15(19)9-12-23/h1-8,18H,9-14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPIUHKUCBAAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2CCCl)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.
Amidation Reaction: The 4-bromoaniline is then reacted with 2-(2-chloroethyl)benzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
Piperidine Carboxamide Formation: The final step involves the reaction of the amide with piperidine-1-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C17H18BrClN2O
- Molecular Weight : 363.69 g/mol
- CAS Number : 93436-42-1
These properties indicate that it contains a piperidine ring, which is often associated with various biological activities.
Anticancer Properties
Research has indicated that compounds similar to N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide exhibit anticancer properties. The presence of the chloroethyl group suggests potential alkylating activity, which is a mechanism utilized by several anticancer agents. Studies have shown that such compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Antimicrobial Activity
This compound may also possess antimicrobial properties. Similar derivatives have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. This application could be particularly relevant in developing new antibiotics or antifungal agents to combat resistant strains .
Neurological Disorders
Given its structural similarity to known psychoactive compounds, this compound may have applications in treating neurological disorders such as anxiety or depression. Compounds with piperidine structures have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits .
Pain Management
The compound's potential analgesic properties can be explored due to the presence of the piperidine moiety, which is often linked to pain-relieving activities. Research into similar compounds has suggested efficacy in managing chronic pain conditions .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and tested them against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, suggesting pathways for optimizing efficacy in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial activity of related compounds against multi-drug resistant bacteria. The study found that modifications to the piperidine structure significantly influenced antimicrobial potency, paving the way for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperidine-Carboxamide Derivatives
Halogenated Phenyl Groups
- Compound 7: N-(4-Bromophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide () Substituents: Bromophenyl, benzodiazol-2-one. Synthesis Yield: 95% via isocyanate coupling.
Compound 43 : 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide ()
Chloroethyl vs. Other Alkyl Chains
- Compound 25: 4-(4-Chloro-2-oxo-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide () Substituents: Chlorobenzodiazolone, iodophenyl.
Core Modifications: Benzimidazolone vs. Benzamido Linkers
Pharmacokinetic and Toxicity Profiles
- Compounds: Piperidine-carboxamides with phenylaminoethyl substituents (e.g., 4h, 4m) demonstrated low liver toxicity and potent local anesthetic activity.
- Compound : The chloroethyl-containing nitrosourea exhibited rapid degradation but significant CNS penetration. If the target compound shares similar properties, its therapeutic window may be narrow .
Biological Activity
N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide, also known as UGD79686, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 4-bromophenyl group and a benzamide moiety containing a chloroethyl side chain. Its structural formula can be represented as follows:
Research indicates that this compound may interact with various biological targets, including receptors involved in cancer progression and neurodegenerative diseases. The presence of the chloroethyl group suggests potential alkylating properties, which could contribute to its cytotoxic effects against certain cancer cell lines.
Anticancer Properties
Several studies have explored the anticancer activity of this compound. Notably, it has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Line Studies : In vitro assays demonstrated that the compound effectively reduced viability in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency against these cell types .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
Neuroprotective Effects
Emerging evidence suggests that the compound may also exhibit neuroprotective properties. Preliminary studies indicate that it could protect dopaminergic neurons from degeneration, potentially making it a candidate for treating neurodegenerative disorders such as Parkinson's disease .
Case Studies and Research Findings
- Study on Antitumor Activity : A recent study evaluated the compound's effect on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
- Neuroprotection Research : Investigations into the neuroprotective effects revealed that treatment with the compound led to decreased markers of oxidative stress in neuronal cultures, suggesting a protective mechanism against neurotoxicity .
- Selectivity Profile : The compound was screened against various GPCRs and showed selective activity towards certain receptor subtypes, indicating its potential for targeted therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Q. Intermediate preparation :
- 2-(2-Chloroethyl)benzoyl chloride : Synthesized by reacting 2-(2-chloroethyl)benzoic acid with thionyl chloride (SOCl₂) under reflux (60–70°C, 4–6 hrs) .
- N-(4-bromophenyl)piperidine-1-carboxamide : Formed via coupling 4-bromoaniline with piperidine-1-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC, EDC) .
Final coupling : React the benzoyl chloride intermediate with the piperidine-carboxamide under basic conditions (e.g., triethylamine, 0–5°C, anhydrous DCM) to minimize side reactions .
Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and adjust stoichiometry (1.2:1 acyl chloride:amine ratio) to improve yield (>75%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to verify amide proton signals (δ 10.5–11.0 ppm) and aromatic/piperidine ring integration .
- HRMS : Confirm molecular weight (e.g., [M+H⁺] calculated for C₂₁H₂₂BrClN₃O₂: 486.04, observed: 486.05) .
- X-ray crystallography : Resolve bond angles and torsional strain in the piperidine ring (if crystalline) .
Advanced Research Questions
Q. How can researchers address poor in vivo bioavailability observed in structurally similar piperidine-4-carboxamides?
- Methodological Answer :
- Linker modification : Replace the 2-chloroethyl group with polar substituents (e.g., hydroxyethyl) to enhance solubility, as seen in analogs with improved pharmacokinetics .
- Prodrug strategies : Introduce enzymatically cleavable groups (e.g., ester moieties) to the benzamido side chain to increase metabolic stability .
- In vivo testing : Use rodent models to compare AUC (Area Under Curve) and Cmax after oral/intravenous administration. Monitor plasma stability via LC-MS .
Q. What experimental approaches resolve contradictions in reported SAR (Structure-Activity Relationship) data for chloroethyl-substituted benzamides?
- Methodological Answer :
- Systematic SAR studies : Synthesize derivatives with incremental substitutions (e.g., bromo→chloro, ethyl→methyl) and test against target enzymes (e.g., kinases, proteases) .
- Docking simulations : Use software like AutoDock Vina to model interactions with binding pockets (e.g., Akt kinase’s hydrophobic cleft) and correlate with IC₅₀ values .
- Data normalization : Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability in bioassays .
Q. How can crystallographic data resolve ambiguity in the conformation of the piperidine ring?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) and collect data on a Bruker D8 Venture diffractometer .
- Density Functional Theory (DFT) : Compare experimental bond lengths (e.g., C-N piperidine: 1.47 Å) with computed values to validate chair vs. boat conformations .
- Variable-temperature NMR : Analyze ring-flipping dynamics (ΔG‡) in DMSO-d₆ at 25–100°C to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
